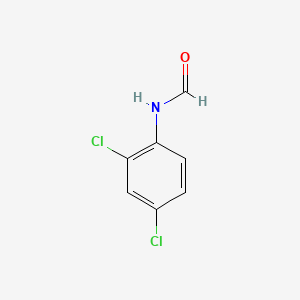

N-(2,4-Dichlorophenyl)formamide

Descripción general

Descripción

N-(2,4-Dichlorophenyl)formamide is a chemical compound that is related to various formamide derivatives. While the specific compound N-(2,4-Dichlorophenyl)formamide is not directly discussed in the provided papers, these papers do discuss related compounds and their properties, which can provide insight into the potential characteristics and applications of N-(2,4-Dichlorophenyl)formamide.

Synthesis Analysis

The synthesis of related formamide compounds can involve various chemical reactions. For instance, N-(2-Hydroxyethyl)formamide was synthesized and used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite . Similarly, l-Piperazine-2-carboxylic acid derived N-formamides were developed as Lewis basic catalysts for the hydrosilylation of N-aryl imines . These examples suggest that the synthesis of N-(2,4-Dichlorophenyl)formamide could also involve the formation of formamide derivatives through reactions with appropriate functional groups and catalysts.

Molecular Structure Analysis

The molecular structure of formamide derivatives can significantly influence their properties. For example, N-(2,6-Diisopropylphenyl)formamide exhibits a non-planar structure with a large dihedral angle between the phenyl ring and the formamide group, which affects the molecule's hydrogen bonding and chain formation . The structure of N-(2,4-Dichlorophenyl)formamide would likely also be influenced by the presence of the chloro substituents on the phenyl ring, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Formamide derivatives can participate in various chemical reactions. The study of l-Piperazine-2-carboxylic acid derived N-formamides as catalysts for hydrosilylation reactions indicates that formamide derivatives can act as Lewis bases and influence the enantioselectivity and yield of reactions involving N-aryl imines . This suggests that N-(2,4-Dichlorophenyl)formamide could also be involved in similar reactions, potentially as a catalyst or reactant, depending on its specific functional groups and electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives can be characterized using various analytical techniques. For instance, the hydrogen bond interactions, crystallinity, and thermal stability of N-(2-Hydroxyethyl)formamide in a nanocomposite were studied using FT-IR, XRD, and TGA . The hydrogen-bonding ability of N,N-dimethyl formamide with phenols was investigated through FTIR spectroscopy . These studies highlight the importance of understanding the interactions and stability of formamide derivatives, which would also be relevant for N-(2,4-Dichlorophenyl)formamide in determining its potential applications and performance in various environments.

Aplicaciones Científicas De Investigación

Antifungal Properties and Mechanism of Action

N-(2,4-Dichlorophenyl)formamide, as a novel formamide fungicide, has been studied for its inhibitory effects on fungi relevant to medicine and agriculture. Research by Schwan and Bobylev (2007) indicates that it acts differently from triazole fungicides and does not affect sterol composition in fungi. The exact mechanism of its antifungal action remains to be fully understood, and ongoing research aims to uncover changes in secondary metabolic profiles of fungi affected by this compound (Schwan & Bobylev, 2007).

Applications in Polymer Science

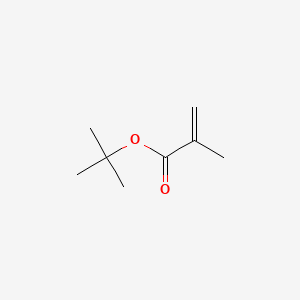

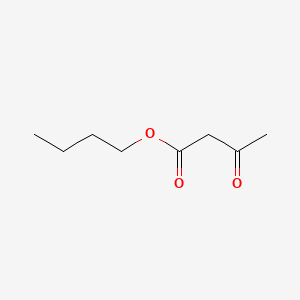

Patel et al. (2003) explored the synthesis, characterization, and antimicrobial activity of acrylic copolymers using 2,4-dichlorophenyl methacrylate and vinyl acetate. Their study focuses on the antimicrobial properties of these copolymers, providing insights into potential applications in materials with built-in microbial resistance (Patel et al., 2003).

Complex Formation and Dielectric Studies

In the realm of chemical interactions, Malathi et al. (2004) conducted dielectric studies on hydrogen-bonded complexes of formamide and acetamide with various phenols, including 2,4-dichlorophenol. This research contributes to the understanding of hydrogen bonding and dipole moments in complex chemical systems (Malathi et al., 2004).

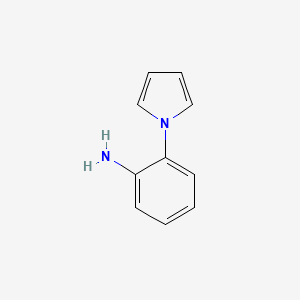

Lewis Basic Organocatalysis

Wang et al. (2006) reported on L-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. This study opens avenues for the use of N-(2,4-Dichlorophenyl)formamide derivatives in enantioselective catalysis (Wang et al., 2006).

Antimicrobial and Antipathogenic Activities

Research by Limban et al. (2011) on new thiourea derivatives, which include compounds related to N-(2,4-Dichlorophenyl)formamide, demonstrates significant antipathogenic activity against microbes like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing antimicrobial agents using derivatives of N-(2,4-Dichlorophenyl)formamide (Limban et al., 2011).

Innovative Synthetic Methods

In synthetic chemistry, Kobayashi et al. (2011) and Wang et al. (2014) have developed methods for preparing isocyanides and isonitriles from N-substituted formamides, including those related to N-(2,4-Dichlorophenyl)formamide. These methods offer new pathways for synthesizing diverse organic compounds (Kobayashi et al., 2011); (Wang et al., 2014).

Safety And Hazards

While specific safety and hazard information for “N-(2,4-Dichlorophenyl)formamide” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For example, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYJUOJHJQYBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177468 | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dichlorophenyl)formamide | |

CAS RN |

22923-00-8 | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22923-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022923008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dichlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

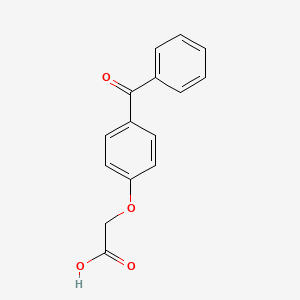

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

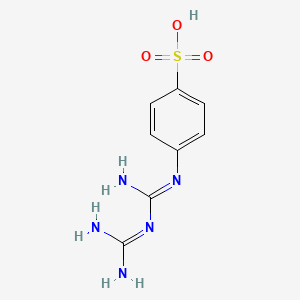

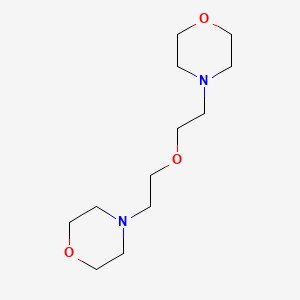

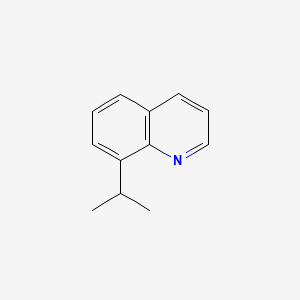

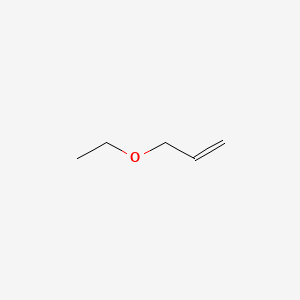

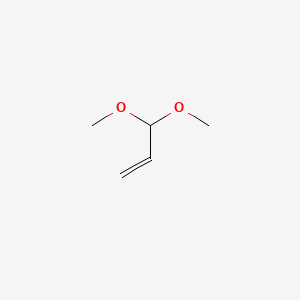

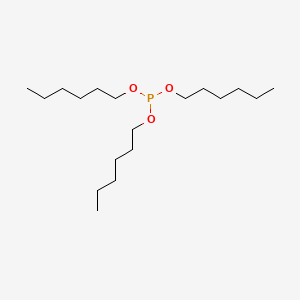

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)